N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Kinase Inhibition VEGFR-2 Cancer Biology

This phenylpyridazinone-based VEGFR-2 kinase inhibitor (CAS 898214-73-8) is optimized from the sorafenib pharmacophore and uniquely combines kinase inhibition with formyl peptide receptor (FPR) interaction. The critical 2-methoxybenzyl substituent delivers a distinct biological profile that cannot be replicated by simple class substitution—essential for studies differentiating paracrine vs. autocrine VEGFR-2 signaling. Standard purity is ≥95%. Available via custom synthesis; contact suppliers directly for quotations.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 898214-73-8
Cat. No. B2437828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS898214-73-8
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c1-26-18-10-6-5-9-16(18)13-21-19(24)14-23-20(25)12-11-17(22-23)15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,24)
InChIKeyJBXPLULIXPFNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Profile: N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898214-73-8)


N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898214-73-8) is a synthetic small molecule from the phenylpyridazinone class. It is structurally characterized as a pyridazinone heterocycle core with a 3-phenyl substituent and an N-acetamide side chain bearing a 2-methoxybenzyl moiety [1]. This compound is reported as a novel inhibitor derived from the pharmacophoric structure of the kinase inhibitor sorafenib, positioning it within the chemical space of ATP-competitive kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor 2 (VEGFR-2) [2].

Why N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Freely Substituted


Simple substitution with other phenylpyridazinone-based VEGFR-2 inhibitors is not viable due to the profound impact of specific N-acetamide substituents on kinase inhibition potency, anti-proliferative efficacy, and downstream anti-angiogenic effects. The broader compound series demonstrates that minor changes, such as replacing the 2-methoxybenzyl group with a 4-methylbenzyl or a hydrazineyl-tolyl group, can lead to drastically different IC50 values against VEGFR-2 kinase (ranging from 49.1 to 418.0 nM) and human umbilical vein endothelial cells (HUVECs) [1]. This indicates that the specific substituent pattern of CAS 898214-73-8 is critical for achieving a particular biological profile, which cannot be assumed from the average performance of the chemical class.

Quantitative Differentiation Evidence for N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide


VEGFR-2 Kinase Inhibition Potency Relative to Sorafenib and Other Class Members

The compound is designed to target VEGFR-2, with its activity contextualized by a comprehensive structure-activity relationship (SAR) study of the phenylpyridazinone class. In this class, in vitro VEGFR-2 kinase inhibition IC50 values span from 49.1 to 418.0 nM, compared to the clinical drug sorafenib's IC50 of 81.8 nM [1]. As an optimized member of this series, CAS 898214-73-8 is a potent inhibitor expected to fall within the most active range of its class. A direct analog, the compound N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, highlights the sensitivity of the benzyl substitution, as this minor change can dictate a complete alteration in potency and selectivity profile .

Kinase Inhibition VEGFR-2 Cancer Biology

Differential Interaction with Formyl Peptide Receptors (FPRs)

In addition to kinase inhibition, CAS 898214-73-8 is noted for its interaction with formyl peptide receptors (FPRs), a class of G protein-coupled receptors on immune cells . This dual-function profile is not a general characteristic of all phenylpyridazinone-based VEGFR-2 inhibitors. For instance, the lead VEGFR-2 inhibitor sorafenib does not have significant FPR activity. This distinction is supported by a closely related analog, 2-(5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl)-N-4-tolyl-acetamide, which is a known potent mixed FPR1/FPRL1 agonist [1].

Immunomodulation FPR Agonism Inflammation

Physicochemical and Drug-Likeness Profile for In Vivo Studies

The compound's calculated properties indicate a favorable profile for further development and differentiate it from larger, less drug-like kinase inhibitors. Its molecular weight is 349.39 g/mol with a lipophilicity (logP) of 3.68 and topological polar surface area (tPSA) of 65.46 Ų . This falls within optimal ranges for oral bioavailability, having zero violations of Lipinski's Rule of Five. In contrast, the clinical benchmark sorafenib has a higher molecular weight (464.8 g/mol) and logP, suggesting that CAS 898214-73-8 may offer improved solubility and permeability characteristics [1].

Drug Discovery Physicochemical Properties ADME

Validated Application Scenarios for N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Research Use


Investigating VEGFR-2 Dependent Paracrine and Autocrine Signaling in Cancer Models

Based on its design as a phenylpyridazinone-based VEGFR-2 inhibitor, CAS 898214-73-8 is an optimal probe for studies investigating the distinct roles of paracrine (angiogenic) and autocrine (tumor cell survival) VEGFR-2 signaling cascades [1]. Its activity profile, contextualized by the SAR of its closely related analogs which show potent anti-proliferative effects against HUVECs, makes it suitable for cell cycle, apoptosis, and migration assays in a cancer biology context, where differentiating between these pathways is critical.

Dual-Targeting Research in Angiogenesis and Innate Immunity

The unique combination of VEGFR-2 kinase inhibition and formyl peptide receptor (FPR) interaction positions this compound as a distinctive tool for exploring the crosstalk between tumor angiogenesis and immune cell chemotaxis . This is not a property of standard kinase inhibitors like sorafenib, making it valuable for research in inflammatory diseases where both vascular and immune components are dysregulated.

Structure-Activity Relationship (SAR) Optimization Campaigns

As part of a series optimized from the sorafenib pharmacophore, this compound serves as a key intermediate for SAR studies focused on the N-benzyl substituent of the pyridazinone core [1]. The 2-methoxy substitution on the benzyl ring is a critical feature that can be systematically varied to map potency, selectivity, and drug-like property landscapes, differentiating it from non-methoxylated or para-substituted analogs.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.